3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a hydrazinyl group, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be achieved through various synthetic pathways. One common method involves the reaction of 1,3-benzothiazole-2-amine with hydrazine hydrate to form the hydrazinyl intermediate. This intermediate is then reacted with 1-(4-ethoxyphenyl)pyrrolidine-2,5-dione under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazinyl group may also play a role in the compound’s biological activity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
- N-(1,3-Benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides
Uniqueness
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of a benzothiazole moiety, a hydrazinyl group, and a pyrrolidine-2,5-dione structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H18N4O3S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H18N4O3S/c1-2-26-13-9-7-12(8-10-13)23-17(24)11-15(18(23)25)21-22-19-20-14-5-3-4-6-16(14)27-19/h3-10,15,21H,2,11H2,1H3,(H,20,22) |
InChI Key |
DLNPDSVWVHPIMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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